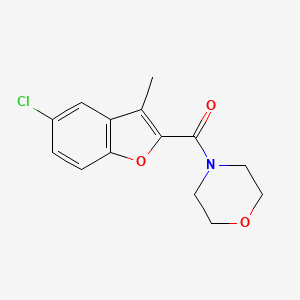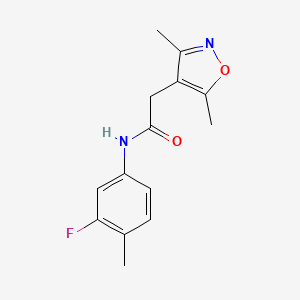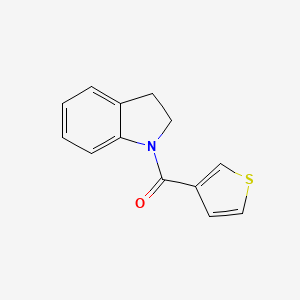
(5-Chloro-3-methyl-1-benzofuran-2-yl)-morpholin-4-ylmethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Chloro-3-methyl-1-benzofuran-2-yl)-morpholin-4-ylmethanone, also known as MCL-1 inhibitor S63845, is a small molecule inhibitor that targets the anti-apoptotic protein MCL-1. MCL-1 is a member of the B-cell lymphoma-2 (BCL-2) family of proteins, which regulate programmed cell death or apoptosis. MCL-1 is overexpressed in many cancers, including leukemia, lymphoma, and solid tumors, and is a major contributor to cancer cell survival and resistance to chemotherapy. Therefore, the development of MCL-1 inhibitors is a promising strategy for cancer therapy.
Mécanisme D'action
(5-Chloro-3-methyl-1-benzofuran-2-yl)-morpholin-4-ylmethanone is a critical regulator of apoptosis in cancer cells, as it prevents the activation of the pro-apoptotic proteins BAK and BAX, which are responsible for mitochondrial membrane permeabilization and release of cytochrome c, leading to caspase activation and cell death. This compound inhibitor S63845 binds to the BH3-binding groove of this compound and displaces the pro-survival proteins BIM and PUMA, which are normally sequestered by this compound and prevented from activating BAK and BAX. This results in the activation of BAK and BAX, mitochondrial membrane permeabilization, and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound inhibitor S63845 has been shown to induce apoptosis in cancer cells with high this compound expression, while sparing normal cells with low this compound expression. This selectivity is due to the differential expression of this compound in cancer cells versus normal cells. In cancer cells, this compound is frequently overexpressed or amplified, whereas in normal cells, this compound expression is tightly regulated and low. Therefore, this compound inhibitor S63845 has a favorable therapeutic index and minimal toxicity to normal tissues.
Avantages Et Limitations Des Expériences En Laboratoire
(5-Chloro-3-methyl-1-benzofuran-2-yl)-morpholin-4-ylmethanone inhibitor S63845 has several advantages for laboratory experiments. It is a small molecule inhibitor that can be easily synthesized and modified to optimize its potency, selectivity, and pharmacokinetic properties. It has a well-defined mechanism of action and target protein, which allows for precise evaluation of its biochemical and physiological effects. It has been extensively validated in preclinical models of cancer, which provides a strong rationale for its clinical development.
However, there are also limitations to the use of this compound inhibitor S63845 in laboratory experiments. It is a specific inhibitor of this compound, and may not be effective against cancers that do not rely on this compound for survival. It may also have off-target effects on other BCL-2 family proteins, which could complicate its interpretation in certain experimental settings. Finally, its selectivity for cancer cells with high this compound expression may limit its utility in cancers with low this compound expression.
Orientations Futures
(5-Chloro-3-methyl-1-benzofuran-2-yl)-morpholin-4-ylmethanone inhibitor S63845 has shown promising preclinical activity in a variety of cancer models, and is currently being evaluated in clinical trials for the treatment of relapsed or refractory acute myeloid leukemia and multiple myeloma. However, there are several future directions for the development of this compound inhibitors.
First, the optimization of the pharmacokinetic properties of this compound inhibitors is crucial for their clinical efficacy. This compound inhibitor S63845 has a short half-life and low bioavailability, which may limit its therapeutic potential. Therefore, the development of more stable and bioavailable this compound inhibitors is needed.
Second, the identification of biomarkers that predict response to this compound inhibitors is important for patient selection and treatment optimization. This compound expression levels alone may not be sufficient to predict response, as other factors such as genetic alterations, epigenetic modifications, and microenvironmental cues may also influence sensitivity to this compound inhibition. Therefore, the identification of complementary biomarkers is needed.
Finally, the combination of this compound inhibitors with other targeted therapies, immunotherapies, or chemotherapy may enhance their efficacy and overcome resistance mechanisms. Preclinical studies have shown that this compound inhibitors synergize with other agents such as BCL-2 inhibitors, CDK inhibitors, or immune checkpoint inhibitors. Therefore, the development of rational combination strategies is needed to maximize the clinical benefit of this compound inhibitors.
Méthodes De Synthèse
The synthesis of (5-Chloro-3-methyl-1-benzofuran-2-yl)-morpholin-4-ylmethanone inhibitor S63845 was first reported by Merck KGaA in 2018 (Patent WO2018097893A1). The synthesis involves the reaction of 5-chloro-3-methylbenzofuran-2-carbonyl chloride with morpholine and 4-dimethylaminopyridine (DMAP) in the presence of triethylamine (TEA) and dichloromethane (DCM) to form the intermediate 5-chloro-3-methyl-1-benzofuran-2-ylmorpholin-4-ylmethanol. The intermediate is then treated with 4-fluorobenzylamine and trifluoroacetic acid (TFA) in DCM to yield the final product this compound inhibitor S63845.
Applications De Recherche Scientifique
(5-Chloro-3-methyl-1-benzofuran-2-yl)-morpholin-4-ylmethanone inhibitor S63845 has been extensively studied in preclinical models of cancer. In vitro studies have shown that S63845 selectively binds to this compound and induces apoptosis in cancer cells with high this compound expression, while sparing normal cells with low this compound expression. In vivo studies have demonstrated that S63845 inhibits tumor growth and prolongs survival in various mouse models of cancer, including acute myeloid leukemia, multiple myeloma, and solid tumors such as breast cancer and lung cancer.
Propriétés
IUPAC Name |
(5-chloro-3-methyl-1-benzofuran-2-yl)-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO3/c1-9-11-8-10(15)2-3-12(11)19-13(9)14(17)16-4-6-18-7-5-16/h2-3,8H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGUQSVYWRZMSQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)Cl)C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-(3-methoxyanilino)-2-oxoethoxy]-N-(1-pyridin-2-ylethyl)benzamide](/img/structure/B7461494.png)
![N-[2-(furan-2-ylmethylamino)-2-oxoethyl]-1-methyl-4-(2-methyl-1,3-thiazol-4-yl)pyrrole-2-carboxamide](/img/structure/B7461502.png)
![N-[(2-fluorophenyl)methyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B7461507.png)
![(7-Methylimidazo[1,2-a]pyridin-2-yl)-[3-(trifluoromethyl)piperidin-1-yl]methanone](/img/structure/B7461509.png)


![2-[benzenesulfonyl(methyl)amino]-N,N-dimethylacetamide](/img/structure/B7461526.png)
![N-(2,6-dimethylphenyl)-7-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7461533.png)
![4-(4-Chloro-2-methylphenoxy)-1-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]butan-1-one](/img/structure/B7461543.png)
![2-[[2-(1,3,4-Thiadiazol-2-ylsulfanyl)acetyl]amino]benzamide](/img/structure/B7461551.png)


![N-[1-(2-chlorophenyl)ethyl]-2-[(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B7461577.png)
